molecular formula C14H15NO2 B11878582 1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one

1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one

Cat. No.: B11878582
M. Wt: 229.27 g/mol
InChI Key: STOUZNAIWHWKFE-UHFFFAOYSA-N
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Description

1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol This compound is characterized by its quinoline structure, which is a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Methoxy and Methyl Groups: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide, while the methyl group can be added through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Propan-2-one Moiety:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as fluorescent probes for biological imaging and molecular detection.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound serves as a precursor for synthesizing such bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one and its derivatives often involves interaction with biological macromolecules. For instance, quinoline derivatives can intercalate into DNA, disrupting its function and leading to cell death. They can also inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription .

Comparison with Similar Compounds

1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one can be compared with other quinoline derivatives such as:

    Quinine: An antimalarial drug with a similar quinoline structure but different functional groups.

    Chloroquine: Another antimalarial drug that shares the quinoline core but has different substituents.

    Quinoline-2-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(6-methoxy-4-methylquinolin-2-yl)propan-2-one

InChI

InChI=1S/C14H15NO2/c1-9-6-11(7-10(2)16)15-14-5-4-12(17-3)8-13(9)14/h4-6,8H,7H2,1-3H3

InChI Key

STOUZNAIWHWKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)CC(=O)C

Origin of Product

United States

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